Dual PI3K/mTOR Inhibition Drives Superior Cellular Potency Compared to Single-Target Agents XL147 and Rapamycin
In a direct comparative study across 8 prostate cancer cell lines and 11 derivatives, Voxtalisib (XL765) demonstrated superior anti-proliferative effects compared to the sole PI3K inhibitor XL147 (SAR245408) and the mTOR inhibitor rapamycin. Voxtalisib treatment resulted in greater induction of apoptosis, an effect linked to increased nuclear localization of GSK3β and Foxo-1a, a phenomenon not observed with the single-target agents [1]. In pancreatic cancer models, Voxtalisib inhibits cell growth and induces apoptosis in a broader panel of cell lines and at lower effective concentrations than the PI3K-selective inhibitors XL147 and PIK90 [2].
| Evidence Dimension | Cellular anti-proliferative and pro-apoptotic efficacy |
|---|---|
| Target Compound Data | Superior growth inhibition and apoptosis induction; inhibits cell growth in a broader panel of cell lines at lower concentrations [REFS-1, REFS-2]. |
| Comparator Or Baseline | XL147 (sole PI3K inhibitor) and rapamycin (mTOR inhibitor). XL147 showed weaker effects and lacked the nuclear GSK3β/Foxo-1a translocation phenotype [1]. PI3K-selective inhibitors XL147 and PIK90 showed weaker inhibition across cell lines [2]. |
| Quantified Difference | Not quantified as a single numeric value; assessment based on statistically significant differences in proliferation assays and phenotypic markers across multiple cell lines [1]. |
| Conditions | In vitro: 2 non-tumor prostate epithelial cell lines, 8 prostate cancer cell lines, and 11 prostate cancer cell derivatives [1]; 13 pancreatic ductal adenocarcinoma (PDA) cell lines [2]. |
Why This Matters
Demonstrates that dual PI3K/mTOR inhibition provides a functional advantage over single-node inhibition, making Voxtalisib essential for experiments requiring robust, non-redundant pathway suppression.
- [1] Gravina GL, Mancini A, Scarsella L, et al. Dual PI3K/mTOR inhibitor, XL765 (SAR245409), shows superior effects to sole PI3K [XL147 (SAR245408)] or mTOR [rapamycin] inhibition in prostate cancer cell models. Tumour Biol. 2016;37(1):341-351. doi:10.1007/s13277-015-3725-3 View Source
- [2] Biochempartner. Voxtalisib Analogue Datasheet. Accessed 2026. View Source
